molecular formula C9H8O B1237864 cis-Cinnamaldehyde CAS No. 57194-69-1

cis-Cinnamaldehyde

Cat. No. B1237864
CAS RN: 57194-69-1
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-DAXSKMNVSA-N
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Patent
US04399281

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1C1C=CC=C[NH+]=1.[Cr](Cl)([O-])(=O)=O.CCOCC>ClCCl>[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.73 mmol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Step Two
Name
Quantity
11.5 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=C(C=CC=C1)C1=[NH+]C=CC=C1.[Cr](=O)(=O)([O-])Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture is added to a stirred suspension of 3.37 g
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting product is filtered through a Hirsch funnel
WASH
Type
WASH
Details
The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent is removed
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
giving a product which
DISTILLATION
Type
DISTILLATION
Details
This oil is then distilled via Kugelrohr

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399281

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1C1C=CC=C[NH+]=1.[Cr](Cl)([O-])(=O)=O.CCOCC>ClCCl>[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.73 mmol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Step Two
Name
Quantity
11.5 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=C(C=CC=C1)C1=[NH+]C=CC=C1.[Cr](=O)(=O)([O-])Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture is added to a stirred suspension of 3.37 g
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting product is filtered through a Hirsch funnel
WASH
Type
WASH
Details
The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent is removed
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
giving a product which
DISTILLATION
Type
DISTILLATION
Details
This oil is then distilled via Kugelrohr

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.